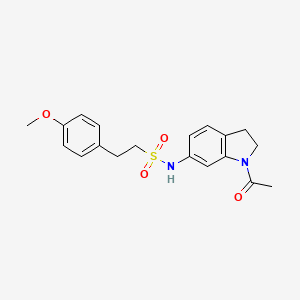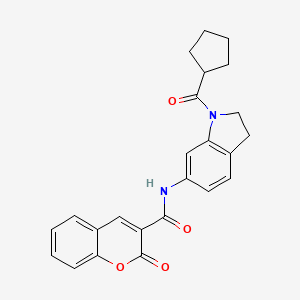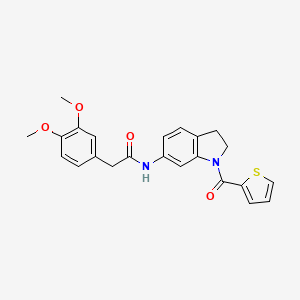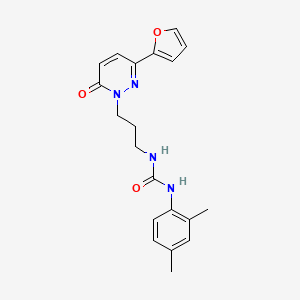
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Overview
Description
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as SU6656, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. This compound was first synthesized in 1999 by researchers at Sugen, a biotechnology company, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
The mechanism of action of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide involves its ability to bind to the active site of protein kinases and inhibit their activity. Specifically, N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide binds to the ATP-binding site of Src family kinases, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell proliferation, survival, and angiogenesis, which are critical steps in tumor growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of the insulin receptor, which could have potential therapeutic applications in diabetes. N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has also been shown to inhibit the activity of the c-Met receptor, which is involved in cell migration and invasion, suggesting that it could have potential therapeutic applications in other diseases such as arthritis and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is that it is a highly specific inhibitor of Src family kinases, which makes it a valuable tool for studying the role of these kinases in various cellular processes. However, one limitation of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, it has been shown to have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide. One area of interest is the development of more potent and selective inhibitors of Src family kinases, which could have greater therapeutic potential. Another area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer progression. Finally, there is interest in exploring the potential therapeutic applications of N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide in other diseases beyond cancer, such as diabetes and inflammation.
Scientific Research Applications
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the activity of several protein kinases, including Src family kinases, which are involved in cell proliferation, survival, and metastasis. In addition, N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14(22)21-11-9-16-5-6-17(13-19(16)21)20-26(23,24)12-10-15-3-7-18(25-2)8-4-15/h3-8,13,20H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIONWTYRDRFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-(4-methoxyphenyl)ethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)




![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3209359.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3209360.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B3209394.png)


![1-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea](/img/structure/B3209408.png)
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B3209416.png)